4-Chloropyrimidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-chloropyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHCFMUHIKEUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705324 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203521-18-0 | |
| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Chloropyrimidine Dihydrochloride
Classical Synthesis Routes to Pyridine (B92270) and Pyrimidine (B1678525) Precursors
The traditional methods for synthesizing chlorinated pyridines and pyrimidines often serve as the foundation for producing 4-chloropyrimidine (B154816) dihydrochloride (B599025). These routes typically involve the functional group transformation of readily available pyrimidine derivatives.
Dehydroxy-chlorination of 4-Pyridinol
The dehydroxy-chlorination of 4-pyridinol, or its tautomeric form, 4-pyridone, is a common strategy. This transformation can be effectively carried out using chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). researchgate.net For instance, reacting 4-hydroxypyridine (B47283) with PCl₅ or PCl₃ can yield 4-chloropyridine (B1293800) in high yields. researchgate.net This approach is foundational for the synthesis of various chloropyridines.
Deaminative Chlorination or Sandmeyer Chlorination of 4-Aminopyridine (B3432731)
The Sandmeyer reaction provides a classic route for converting an amino group into a chloro group. nih.govnih.gov This method involves the diazotization of 4-aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid, followed by treatment with a copper(I) chloride catalyst. nih.govguidechem.com While effective, this method can be limited by the stability of the intermediate diazonium salt and the potential for side reactions. researchgate.net A one-pot synthesis of 4-chloropyridine hydrochloride from 4-aminopyridine has been reported, where 4-aminopyridine is dissolved in methanol, saturated with hydrogen chloride gas, and then treated with sodium nitrite to yield the product. guidechem.com
A modern variation of deaminative chlorination utilizes a pyrylium (B1242799) reagent and a chloride source, offering a safer alternative to traditional Sandmeyer conditions by avoiding the generation of potentially explosive diazonium salts. nih.govresearchgate.net This method demonstrates broad functional group tolerance and is applicable to a wide range of aminoheterocycles. nih.govresearchgate.net
Chlorination of Pyridine N-Oxide
The chlorination of pyridine N-oxide and its derivatives offers another pathway to chloro-substituted pyridines. For example, 4-nitropyridine (B72724) N-oxide can react with phosphorus trichloride (B1173362) (PCl₃) to replace the nitro group with a chlorine atom and simultaneously deoxygenate the N-oxide. researchgate.net Additionally, a process for preparing 4-chloropyridine-N-oxides involves treating the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl₂). wipo.intgoogle.com
Reactions Involving Phosphoryl Chloride (POCl₃) and Thionyl Chloride (SOCl₂)
Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are widely used and powerful chlorinating agents in the synthesis of chloropyrimidines from their corresponding hydroxypyrimidines. google.comgoogle.comgoogle.comchemicalbook.com
The reaction of hydroxypyrimidines with POCl₃, often in the presence of an amine or amine hydrochloride, is a common industrial method. google.com For example, 4,6-dihydroxypyrimidine (B14393) can be converted to 4,6-dichloropyrimidine (B16783) by heating with POCl₃ and an amine hydrochloride. google.com Similarly, uracil (B121893) can be chlorinated to 2,4-dichloropyrimidine (B19661) using POCl₃. chemicalbook.com The use of a solvent like acetone (B3395972) can facilitate the dissolution of the starting material and improve reaction efficiency. google.com
Thionyl chloride (SOCl₂) is also an effective chlorinating agent. google.compatsnap.com It can be used as both the reagent and the solvent in the conversion of dihydroxypyrimidines to dichloropyrimidines, often with a catalyst like N,N-dimethylaniline. google.com The reaction of pyridine with SOCl₂ in a solvent like ethyl acetate (B1210297) can also produce 4-chloropyridine hydrochloride. patsnap.com
| Starting Material | Chlorinating Agent | Catalyst/Solvent | Product | Yield | Reference |
| 4-Hydroxypyridine | PCl₅ or PCl₃ | - | 4-Chloropyridine | High | researchgate.net |
| 4-Aminopyridine | NaNO₂, HCl, CuCl | - | 4-Chloropyridine | - | guidechem.com |
| 4-Aminopyridine | Pyrylium reagent, MgCl₂ | CH₃CN | 4-Chloropyridine | - | nih.gov |
| Pyridine | SOCl₂ | Ethyl Acetate | 4-Chloropyridine Hydrochloride | ~70.2% | patsnap.com |
| Pyridine | POCl₃ | Dichloromethane | 4-Chloropyridine Hydrochloride | - | patsnap.com |
| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine (B128534) hydrochloride | 4,6-Dichloropyrimidine | ~86.0% | google.com |
| 4,6-Dihydroxypyrimidine | SOCl₂ | N,N-dimethylaniline | 4,6-Dichloropyrimidine | - | google.com |
| Uracil (2,4-dihydroxypyrimidine) | POCl₃ | Xylene amine | 2,4-Dichloropyrimidine | - | chemicalbook.com |
Modern and Optimized Synthetic Approaches
To address the limitations of classical methods, such as harsh reaction conditions and the use of hazardous reagents, modern synthetic approaches have been developed. These methods often offer improved efficiency, safety, and environmental friendliness.
Microwave-Assisted Synthesis Protocols for Pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govrsc.orgorganic-chemistry.orgresearchgate.netacs.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives. nih.govrsc.orgresearchgate.net For instance, the synthesis of 2-amino-4-chloro-pyrimidine derivatives has been achieved through microwave irradiation, demonstrating the efficiency of this method. nih.gov Microwave heating can significantly reduce reaction times compared to conventional heating methods, as seen in the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine (B132427) and aniline (B41778) derivatives. rsc.org Furthermore, microwave-assisted, one-pot, three-component reactions have been developed for the efficient synthesis of complex heterocyclic systems containing a pyrimidine ring. acs.org
| Reactants | Conditions | Product | Advantage | Reference |
| 2-Chloro-4,6-dimethylpyrimidine, Anilines | Microwave irradiation | 2-Anilinopyrimidines | Reduced reaction time | rsc.org |
| Formyl-quinoline derivatives, Heterocyclic primary amines, Cyclic 1,3-diketones | Microwave irradiation, DMF | Dihydropyrido[2,3-d]pyrimidines | One-pot, catalyst-free | acs.org |
| Guanidine hydrochloride, Chalcones | Microwave irradiation | Amino pyrimidine derivatives | Efficient, high yield | researchgate.net |
Transition Metal-Catalyzed Methods for Pyrimidine Scaffolds
The construction and functionalization of the pyrimidine core have been significantly advanced by the application of transition metal catalysis. These methods provide powerful tools for creating specific carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high precision.
Palladium-Mediated Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis and have been extensively applied to pyrimidine chemistry.
The Suzuki-Miyaura reaction , which forms C-C bonds between organoboron compounds and organic halides, is a versatile method for arylating pyrimidine rings. Research has demonstrated the arylation of chloropyrimidine derivatives, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, with various arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com The reaction conditions can be optimized by carefully selecting the base and solvent, with potassium phosphate (B84403) and 1,4-dioxane (B91453) often providing good yields. mdpi.com The site-selectivity of Suzuki-Miyaura reactions on poly-chlorinated pyrimidines is a key advantage, allowing for the convenient synthesis of mono-, di-, tri-, and tetra-arylpyrimidines which are otherwise difficult to access. researchgate.net For instance, starting from 2,4,5,6-tetrachloropyrimidine, reactions can be controlled to substitute the chlorine atoms in a stepwise and regioselective manner. researchgate.net
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, enabling the synthesis of aminopyrimidines from chloropyrimidines. This reaction has been successfully used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from the corresponding amines and chloropyrimidines. nih.gov The choice of palladium catalyst and ligand, such as dichlorobis(triphenylphosphine)Pd(II) with xantphos, is crucial for achieving good yields. nih.gov Studies on the regioselective amination of 6-aryl-2,4-dichloropyrimidine have shown that Buchwald-Hartwig conditions cleanly provide C-4 aminated products, whereas traditional SNAr reactions can lead to mixtures of C-2 and C-4 isomers. thieme-connect.com This highlights the superior selectivity offered by the palladium-catalyzed approach. Cascade reactions incorporating Buchwald-Hartwig coupling have also been developed for the efficient synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines. rsc.orgrsc.org
| Reaction Type | Catalyst/Ligand | Substrates | Key Findings |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acids | Good yields achieved with K₃PO₄ base in 1,4-dioxane. mdpi.com |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ | 2,4,5,6-Tetrachloropyrimidine, Arylboronic acids | Excellent site-selectivity for synthesizing various arylpyrimidines. researchgate.net |
| Buchwald-Hartwig | Pd(PPh₃)₂Cl₂ / Xantphos | 2-Chloro-4-(pyridin-3-yl)pyrimidine, Aryl amines | Synthesis of N-arylpyrimidin-2-amines in moderate to good yields. nih.gov |
| Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | 6-Aryl-2,4-dichloropyrimidine, Amines | Highly regioselective amination at the C-4 position. thieme-connect.com |
Copper-Catalyzed C-N Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-based systems, often offering different reactivity and being more cost-effective. rsc.org These reactions are effective for forming C-N bonds in the synthesis of pyrimidine derivatives.
A notable application is in the synthesis of pyrimidine-fused skeletons. A copper-catalyzed sequence involving a Sonogashira coupling followed by an aminocyclization has been developed between a terminal alkyne and a 2-(2-bromophenyl)pyrimidine analog. nih.gov This method provides a modular route to various pyrimidine-fused structures with high efficiency and broad substrate compatibility. nih.gov While palladium is more common for Buchwald-Hartwig type aminations, copper catalysis represents an important and growing area for C-N bond formation in heterocyclic chemistry. Copper catalysis is also well-established for C-O bond formation, as seen in the stereospecific synthesis of vinylic ethers from vinylic halides and alcohols, a transformation whose principles can be extended to heterocyclic systems. nih.gov
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes. Several MCRs have been developed for the synthesis of the pyrimidine scaffold. nih.gov
For example, a three-component, one-pot synthesis of pyrimidinone/thione derivatives can be achieved through the Biginelli-type reaction of cyclopentanone, various aromatic aldehydes, and urea/thiourea, catalyzed by cyanuric chloride. thieme-connect.com Another approach involves the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohol molecules, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov These methods demonstrate the power of MCRs to rapidly generate diverse pyrimidine libraries.
Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyrimidine Functionalization
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocycles like pyrimidine. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring facilitates the attack of nucleophiles, particularly at the C-2, C-4, and C-6 positions.
In 2,4-dichloropyrimidines, the chlorine atom at the 4-position is generally more susceptible to nucleophilic displacement than the one at the 2-position. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C-4. researchgate.net This principle is widely exploited in synthetic chemistry. For instance, heteroatom-linked diarylpyrimidine derivatives can be prepared through base-catalyzed SNAr reactions where a chlorine substituent is displaced by a nucleophile. google.com Similarly, a series of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives were prepared by the nucleophilic displacement of a chlorine atom on a pyrimidine ring by various amines. nih.gov
| Reactant | Nucleophile | Position of Substitution | Key Observation |
| 2,4-Dichloropyrimidine | Amines | C-4 (preferentially) | C-4 is more reactive due to better stabilization of the reaction intermediate. thieme-connect.comresearchgate.net |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Benzyloxide | C-4 and C-6 | Both chlorine atoms are displaced to yield the dibenzyloxy derivative. arkat-usa.org |
| 6-Chloro-pyrimidine derivative | Various amines | C-6 | Used to synthesize a library of 6-(alkylamino)pyrimidines. nih.gov |
Precursor-Based Synthesis and Derivatization
The most direct and traditional methods for synthesizing 4-chloropyrimidine involve the chemical modification of readily available pyrimidine precursors. A common and industrially relevant strategy is the chlorination of pyrimidine derivatives that contain hydroxyl or amino groups.
A widely used precursor is 4,6-dihydroxypyrimidine (which exists in tautomeric keto forms, including uracil). acs.org This compound can be converted to 4,6-dichloropyrimidine by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). google.com The reaction is often performed in the presence of an amine or amine hydrochloride, like triethylamine hydrochloride, which can facilitate the reaction. google.com Similarly, uracil can be chlorinated with a mixture of POCl₃ and phosphorus pentachloride (PCl₅) to yield 2,4-dichloropyrimidine. google.com These di- and tri-chlorinated pyrimidines are then key intermediates that can be selectively functionalized to produce mono-chloro derivatives.
While the specific precursor N-(4-pyridyl)pyridinium chloride hydrochloride is famously used for the synthesis of 4-chloropyridine, the underlying principle of using an activated heterocyclic salt is analogous. orgsyn.orggoogle.comprepchem.compatsnap.com In this process, the pyridinium (B92312) salt is reacted with reagents like phosphorus pentachloride or thionyl chloride to replace a ring group with chlorine. google.comprepchem.com The synthesis of chloropyrimidines from precursors like dihydroxypyrimidine follows a similar logic, where the hydroxyl groups are activated (often by tautomerization to the keto form) and then replaced by chlorine using a potent chlorinating agent.
| Precursor | Reagent(s) | Product | Reference |
| Uracil | POCl₃, PCl₅ | 2,4-Dichloropyrimidine | google.com |
| 4,6-Dihydroxypyrimidine | POCl₃, Triethylamine hydrochloride | 4,6-Dichloropyrimidine | google.com |
| N-(4-Pyridyl)pyridinium chloride | Phosphorus pentachloride | 4-Chloropyridine | prepchem.com |
| Thiobarbituric acid | POCl₃ then PCl₅ | 4,6-Dichloro-2-(methylthio)pyrimidine | arkat-usa.org |
Reactivity and Reaction Mechanisms of 4 Chloropyrimidine Dihydrochloride
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Pyrimidine (B1678525) Ring
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of chloropyrimidines. The presence of two ring nitrogen atoms significantly activates the chloro-substituents towards displacement by nucleophiles.
The generally accepted mechanism for SNAr reactions on pyrimidine rings proceeds through a two-step addition-elimination sequence. nih.gov In the first step, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a discrete, non-aromatic anionic intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. The second step involves the elimination of the chloride ion, which restores the aromaticity of the ring and yields the substituted product.
Recent computational and experimental studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-halogen bond occur in a single step, without the formation of a stable intermediate. nih.govnih.gov However, for many reactions involving chloropyrimidines, the stepwise mechanism via a Meisenheimer complex is the prevailing model used to explain reactivity and regioselectivity. The stability of this intermediate is a key factor in determining the reaction's feasibility and outcome.
In dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661) and 4,6-dichloropyrimidine (B16783), the two chlorine atoms exhibit different reactivities, leading to regioselective substitutions.
For 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position over the C2 position. wuxiapptec.comwuxiapptec.com This selectivity can be explained by considering the stability of the Meisenheimer intermediate. Attack at C4 allows the negative charge to be delocalized over both ring nitrogens, forming a more stable para-quinoid-like intermediate, whereas attack at C2 results in an ortho-quinoid-like intermediate. acs.org Frontier molecular orbital (FMO) theory also supports this observation, as the lowest unoccupied molecular orbital (LUMO) often has a larger coefficient at the C4 position, indicating it is the more electrophilic site and more susceptible to nucleophilic attack. stackexchange.comwuxibiology.com
However, this regioselectivity is not absolute and can be highly sensitive to the electronic and steric properties of other substituents on the pyrimidine ring. wuxiapptec.comwuxiapptec.com For instance, the presence of a strong electron-donating group at the C6 position can reverse the selectivity, favoring substitution at the C2 position. wuxiapptec.comwuxiapptec.com Similarly, the nature of the nucleophile and the reaction conditions can influence the outcome. Tertiary amine nucleophiles, for example, have been shown to exhibit excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines. nih.gov
For symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are equivalent, and monosubstitution can be readily achieved. However, the introduction of the first nucleophile deactivates the ring towards a second substitution, often requiring harsher conditions for disubstitution to occur. mdpi.comthieme-connect.com
| Substrate | Nucleophile | Major Product | Controlling Factors |
|---|---|---|---|
| 2,4-Dichloropyrimidine | Most amines, alkoxides | C4-Substitution | Greater stability of the Meisenheimer intermediate; larger LUMO coefficient at C4. stackexchange.comwuxiapptec.com |
| 2,4-Dichloro-6-(alkyl)pyrimidine | Amines | C4-Substitution | Electronic stabilization of the C4 intermediate remains dominant. |
| 2,4-Dichloro-6-(alkoxy)pyrimidine | Amines | C2-Substitution | The electron-donating alkoxy group alters the electronic distribution, making C2 more susceptible to attack. wuxiapptec.com |
| 5-(EWG)-2,4-Dichloropyrimidine (EWG = Electron-Withdrawing Group) | Secondary Amines | C4-Substitution | The EWG at C5 enhances the electrophilicity of the C4 position. nih.gov |
| 5-(EWG)-2,4-Dichloropyrimidine | Tertiary Amines | C2-Substitution | Specific interaction or mechanism with tertiary amines reverses the typical selectivity. nih.gov |
| 4,6-Dichloropyrimidine | Various Nucleophiles | Monosubstitution at C4/C6 | The two positions are equivalent; the first substitution deactivates the ring to further attack. thieme-connect.com |
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of dichloropyrimidines, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling reaction is widely used to form C-C bonds by reacting chloropyrimidines with aryl or heteroaryl boronic acids. mdpi.commdpi.com Due to the different reactivities of the chlorine atoms in 2,4-dichloropyrimidine, regioselective coupling is often achievable. The reaction typically shows a strong preference for coupling at the C4 position, which is attributed to the favored oxidative addition of the palladium(0) catalyst into the C4–Cl bond over the C2–Cl bond. mdpi.com This selectivity allows for the stepwise synthesis of unsymmetrically substituted diarylpyrimidines. researchgate.net
The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity. mdpi.com Microwave irradiation has been shown to be an effective technique for accelerating these reactions and improving yields. mdpi.com
| Boronic Acid | Catalyst | Base | Solvent | Major Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 2-Chloro-4-phenylpyrimidine mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-4-(4-methoxyphenyl)pyrimidine |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 2-Chloro-4-(thiophen-3-yl)pyrimidine mdpi.comresearchgate.net |
| Various arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | C4-arylated product nih.gov |
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a chloropyrimidine and a terminal alkyne, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a valuable method for synthesizing alkynylpyrimidines, which are important intermediates in medicinal chemistry.
Similar to other cross-coupling reactions, the Sonogashira coupling of 2,4-dichloropyrimidine generally proceeds with high regioselectivity, favoring substitution at the more reactive C4 position. The reaction conditions, including the choice of palladium ligand, copper source, base, and solvent, are critical for the success of the coupling. rsc.org The difference in reactivity between the C-Cl and C-I bonds can also be exploited for selective couplings. libretexts.orgrsc.org
| Substrate | Alkyne | Catalyst System | Base | Major Product |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) | 2-Chloro-4-(phenylethynyl)pyrimidine |
| 4,6-Dichloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | 4-Chloro-6-((trimethylsilyl)ethynyl)pyrimidine |
| 2,4-Dichloropyrimidine | Propargylamine | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | N-((2-Chloropyrimidin-4-yl)ethynyl)propan-2-amine nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking amines with aryl halides. wikipedia.orglibretexts.org It is a powerful and versatile method for synthesizing aminopyrimidines from dichloropyrimidines. The reaction has broad substrate scope, tolerating a wide variety of primary and secondary amines. wikipedia.org
The regioselectivity of the Buchwald-Hartwig amination on 2,4-dichloropyrimidines can be controlled to favor either the C4 or C2 position. While SNAr reactions with amines often yield the C4-substituted product, the use of specific palladium catalysts and ligands in a Buchwald-Hartwig protocol can provide access to the C2-amino isomers, which are often difficult to obtain otherwise. researchgate.netacs.org For instance, the use of sterically hindered phosphine ligands can promote selective amination at the C2 position. researchgate.net This catalytic approach significantly expands the synthetic utility of dichloropyrimidines, allowing for the preparation of a diverse range of aminopyrimidine derivatives. acs.orgacs.org
| Substrate | Amine | Catalyst / Ligand | Base | Major Product |
|---|---|---|---|---|
| 6-Aryl-2,4-dichloropyrimidine | Morpholine (B109124) | Pd(OAc)₂ / dppb | LiHMDS | 4-(6-Aryl-2-chloropyrimidin-4-yl)morpholine acs.org |
| 5-(TMS)-2,4-dichloropyrimidine | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | 4-Chloro-N-phenyl-5-(trimethylsilyl)pyrimidin-2-amine researchgate.net |
| 2,4-Dichloropyrimidine | Piperidine (B6355638) | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 2-Chloro-4-(piperidin-1-yl)pyrimidine |
| 4,6-Dichloropyrimidine | Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | N-Benzyl-6-chloropyrimidin-4-amine |
Oxidation and Reduction Processes in Pyrimidine Transformations
The chemical behavior of 4-chloropyrimidine (B154816) and its derivatives in redox reactions is a critical aspect of their synthetic utility. These transformations can involve either the pyrimidine core or its substituents, leading to a diverse array of functionalized products.
Reduction Reactions: The most common reduction process involving chloropyrimidines is reductive dehalogenation, where the chlorine substituent is replaced by a hydrogen atom. Catalytic reduction is a frequently employed method for this transformation. For instance, the dehalogenation of 2,4-dichloropyrimidine has been investigated under various conditions. The use of a palladium catalyst in an alcoholic solvent, with magnesium oxide added to control the acidity from the released hydrogen chloride, is one such approach oregonstate.edu. However, under these specific conditions, hydrogen uptake can exceed the amount required for simple dehalogenation, suggesting potential reduction of the pyrimidine nucleus itself oregonstate.edu.
Alternative conditions involve varying the solvent systems and the base used to accept the hydrogen chloride. Studies have been conducted using ether-aqueous sodium hydroxide and aqueous ethanol with different bases to optimize the dehalogenation process oregonstate.edu. Besides catalytic hydrogenation, metallic zinc in an aqueous alkaline medium has also been reported for the successful dechlorination of compounds like 2-amino-4-chloropyrimidine (B19991) oregonstate.edu.
Oxidation Reactions: Oxidation of the pyrimidine ring, particularly the nitrogen atoms, is a key transformation. In the synthesis of Minoxidil, a derivative of 2,4-diamino-6-chloropyrimidine is oxidized using 3-chloroperbenzoic acid (m-CPBA) wikipedia.org. This reaction results in the formation of a pyrimidine-N-oxide, a crucial intermediate in the synthetic pathway wikipedia.org.
Furthermore, a general and practical method for the oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines has been developed. This process utilizes catalytic amounts of a copper salt with potassium carbonate and tert-butylhydroperoxide (TBHP) serving as the terminal oxidant, providing an efficient route to aromatize the pyrimidine core nih.gov. Theoretical studies on related compounds like 4-aminopyrimidine have also explored the consequences of one-electron oxidation, which can influence the composition of tautomeric mixtures without significantly altering the primary tautomeric preference nih.gov.
Table 1: Selected Redox Reactions of Chloropyrimidine Derivatives
| Reaction Type | Substrate Example | Reagents/Catalyst | Product Type |
|---|---|---|---|
| Reductive Dehalogenation | 2,4-Dichloropyrimidine | Pd catalyst, MgO, alcohol | Dechlorinated Pyrimidine |
| Reductive Dehalogenation | 2-Amino-4-chloropyrimidine | Zinc dust, aqueous alkali | Dechlorinated Aminopyrimidine |
| N-Oxidation | 2,4-Diamino-6-chloropyrimidine derivative | 3-Chloroperbenzoic acid (m-CPBA) | Pyrimidine-N-oxide |
| Oxidative Dehydrogenation | Dihydropyrimidine (B8664642) | Cu salt, K₂CO₃, TBHP | Aromatized Pyrimidine |
Condensation and Cyclization Reactions Utilizing 4-Chloropyrimidine Dihydrochloride (B599025)
4-Chloropyrimidine dihydrochloride and related structures are valuable building blocks for constructing fused heterocyclic systems through condensation and cyclization reactions. The reactivity of the chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr), is central to these transformations.
A prominent strategy involves intramolecular SNAr reactions. In this approach, a side chain containing a nucleophilic group is first attached to the pyrimidine ring, typically at a position adjacent to the chlorine atom. Subsequent intramolecular attack by the nucleophile on the carbon bearing the chlorine leads to the formation of a new, fused ring.
For example, a 5-hydroxy-chloropyrimidine can be O-alkylated with a side chain containing a masked amino group, such as 3-dimethylamino-1-propyl chloride nih.gov. Under heating, the terminal amine can displace the chlorine atom at the C4 or C6 position in an intramolecular SNAr reaction. This process has been shown to form six-membered and even seven-membered fused rings, such as in the formation of a tetrahydrooxazepine derivative nih.gov. The facility of these cyclizations can be dependent on the resulting ring size, with six-membered ring formation often occurring more readily than seven-membered ring formation nih.gov.
This methodology has been extended to synthesize a variety of fused systems. The initial alkylation of a hydroxypyrimidine followed by an SNAr reaction with an amine introduces a side chain, which can then participate in the key intramolecular cyclization step nih.gov. The synthesis of 4-chloro-2-(trichloromethyl)pyrimidines can also involve an intramolecular cyclization step following an initial acylation reaction researchgate.net. These cyclization strategies are pivotal for creating diverse molecular scaffolds, including pyrimido[4,5-b]indoles researchgate.net.
Table 2: Examples of Cyclization Reactions with Chloropyrimidines
| Starting Pyrimidine | Reactant/Side Chain | Reaction Type | Fused Ring System Formed |
|---|---|---|---|
| 6-Chloro-5-hydroxypyrimidine derivative | 3-Dimethylamino-1-propyl chloride | O-Alkylation followed by intramolecular SNAr | Tetrahydrooxazepine nih.gov |
| 6-Chloro-5-hydroxypyrimidine derivative | Aminoalkyl chlorides | Intramolecular SNAr | Various N-heterocycles nih.gov |
| 2-(Trichloromethyl)-1,3-diazabutadiene | Acyl chlorides / POCl₃ | Acylation / Intramolecular Cyclization | Pyrimidine ring formation researchgate.net |
Reactivity as an Alkylating Agent in Organic Transformations
While termed an "alkylating agent," 4-chloropyrimidine more precisely acts as an arylating agent in most contexts. Its reactivity is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing the pyrimidine moiety to be attached to a wide range of nucleophiles.
The differential reactivity of substituents on the pyrimidine ring allows for programmed, sequential reactions. In molecules containing both a chloropyrimidine and a more reactive electrophilic site (like a bromomethyl group), the more labile group can be targeted first, followed by substitution at the chloro position .
Substitution with N-Nucleophiles: A common application is the reaction with amines. For instance, 2-amino-4-chloropyrimidine readily reacts with various substituted amines and piperazines, typically in the presence of a base like triethylamine, to yield 2-amino-4-substituted-pyrimidine derivatives nih.gov. These reactions are often facilitated by microwave irradiation to reduce reaction times nih.gov.
Regioselectivity in SNAr Reactions: When multiple leaving groups are present on the pyrimidine ring, the regioselectivity of the SNAr reaction becomes crucial. In 2-MeSO₂-4-chloropyrimidine, a fascinating dichotomy is observed. Reactions with amines selectively occur at the C4 position, displacing the chlorine atom. In contrast, reactions with alkoxides and formamide anions preferentially occur at the C2 position, displacing the methylsulfonyl group wuxiapptec.com. This selectivity is influenced by factors such as the formation of hydrogen-bonded complexes between the reactant and the nucleophile, which can direct the attack to a specific site wuxiapptec.com.
Other Alkylation Types: Beyond standard SNAr reactions, chloropyrimidines can participate in other types of coupling. A photochemical protocol has been developed for the alkylation of diazines, including pyrimidines, using N-(acyloxy)phthalimides in the presence of triethylamine thieme-connect.com. This process involves radical intermediates and enables the construction of a wide range of alkylated diazines thieme-connect.com.
Table 3: Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines
| Pyrimidine Substrate | Nucleophile | Position of Attack | Reaction Conditions | Product Type |
|---|---|---|---|---|
| 2-Amino-4-chloropyrimidine | Substituted Piperazines | C4 | Microwave, Propanol, Et₃N | 4-(Piperazin-1-yl)pyrimidin-2-amine derivatives nih.gov |
| 2-MeSO₂-4-chloropyrimidine | Amines | C4 | Not specified | 4-Amino-2-(methylsulfonyl)pyrimidine |
| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C2 | Low temperature (-78°C) | 2-Alkoxy-4-chloropyrimidine wuxiapptec.com |
| 4,6-Dichloro-5-methoxypyrimidine | Benzylamine | C4 or C6 | Not specified | 4-Amino-6-chloro-5-methoxypyrimidine |
Applications in Advanced Organic Synthesis and Material Science
Synthesis of Complex Heterocyclic Scaffolds and Derivatives
The reactivity of the C-Cl bond in 4-chloropyrimidine (B154816) makes it a valuable precursor for creating a wide array of substituted and fused heterocyclic systems through nucleophilic substitution reactions.
4-Chloropyrimidine is a key intermediate for the synthesis of various substituted pyrimidine (B1678525) derivatives. thieme.de The chlorine atom at the 4-position is susceptible to displacement by a range of nucleophiles, including amines, alcohols, and thiols, leading to the formation of polysubstituted pyrimidines. thieme.denih.gov These reactions are fundamental in diversifying the pyrimidine core for various applications. For instance, microwave-assisted synthesis has been employed to create 2-amino-4-chloro-pyrimidine derivatives, which have shown potential in anticancer research. nih.gov Dihydropyrimidine (B8664642) derivatives are also significant scaffolds due to their structural similarities to natural products and their diverse biological activities. nih.gov
A general scheme for the synthesis of polysubstituted pyrimidines from a chloropyrimidine precursor is illustrated below:
Table 1: Examples of Nucleophilic Substitution Reactions with Chloropyrimidines| Nucleophile | Resulting Functional Group | Reference |
|---|---|---|
| Amines | Amino-pyrimidines | nih.gov |
| Alcohols | Alkoxy-pyrimidines | nih.gov |
Chloropyrimidines are instrumental in the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.
Pyrazolo[3,4-d]pyrimidines: These fused systems are recognized for a variety of biological activities, including their potential as anticancer agents. researchgate.netnih.gov The synthesis of 4-chloropyrazolo[3,4-d]pyrimidine intermediates is a key step in the development of novel compounds within this class. researchgate.net The pyrazolo[3,4-d]pyrimidine scaffold is a core component of compounds designed as inhibitors for targets like cyclin-dependent kinase 2 (CDK2), which is significant in cancer therapy. rsc.org
Imidazo[1,2-a]pyrimidines: This class of compounds is of great interest to medicinal chemists due to their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govdergipark.org.tr The synthesis of imidazo[1,2-a]pyrimidine derivatives often involves the cyclization of a substituted aminopyrimidine with an α-haloketone. nih.gov Novel imidazo[1,2-a]pyrimidine derivatives have been synthesized and investigated for their potential as antimicrobial agents and as dual inhibitors for blocking SARS-CoV-2 cell entry. nih.gov
The reaction of chloropyrimidines with other nitrogen-containing heterocycles, such as 3-aminopyrrole, has been studied to create novel linked heterocyclic systems. researchgate.net These reactions, which involve the displacement of the chlorine atom by the amino group of the pyrrole, can be influenced by reaction conditions such as the presence of acid or base. researchgate.net Such synthetic strategies expand the chemical space of N-containing heterocyclic derivatives with potential biological activities.
Role as a Ligand in Coordination Chemistry and Catalysis
In coordination chemistry, ligands are molecules or ions that bond to a central metal atom or ion. msu.edu While pyrimidine itself can act as a ligand, detailed research findings specifically documenting 4-chloropyrimidine dihydrochloride (B599025) as a ligand in coordination complexes are not extensively available in the reviewed literature. Generally, ligands must possess lone pairs of electrons to coordinate with a metal center. msu.edu The nitrogen atoms in the pyrimidine ring of 4-chloropyrimidine have lone pairs and could potentially coordinate with metal ions.
Synthesis of Agrochemical Intermediates and Biologically Active Molecules
4-Chloropyrimidine and its derivatives are important intermediates in the production of agrochemicals and pharmaceuticals. cymitquimica.comsmolecule.comsrinichem.com
Agrochemicals: Chlorinated pyrimidines, such as 4,6-dichloropyrimidine (B16783), are useful intermediates in the agrochemical industry. google.com Pyridine-based pesticides are known for their high efficiency and low toxicity. agropages.com The introduction of a chlorine atom can significantly enhance the biological activity of a molecule. nih.gov Agrochemical intermediates are crucial raw materials for producing various pesticides and plant protection products. gugupharm.com
Biologically Active Molecules: The pyrimidine nucleus is a common feature in many bioactive compounds. thieme.de 4-Chloropyrimidine serves as a building block for novel drug candidates, including those with anticancer, antiviral, and antibacterial properties. smolecule.com Its reactivity allows for the incorporation of various functional groups, leading to a diverse range of molecules with potential therapeutic effects. smolecule.com For instance, halogenated pyrimidine derivatives have been tested against various cancer cell lines. nih.gov
Catalytic Applications in Various Organic Transformations
While 4-chloropyrimidine dihydrochloride is a valuable reagent and intermediate in organic synthesis, there is limited information in the surveyed literature regarding its direct application as a catalyst in organic transformations. It is primarily utilized as a substrate that undergoes transformation rather than acting as a catalyst to facilitate a reaction.
Medicinal Chemistry and Biological Activity Studies of 4 Chloropyrimidine Dihydrochloride Derivatives
Anticancer Research and Antitumor Activity
Derivatives of 4-chloropyrimidine (B154816) are a cornerstone in the development of novel anticancer agents. The adaptability of the pyrimidine (B1678525) ring allows for structural modifications that can lead to potent and selective inhibitors of key targets in cancer progression.
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HCT116, MCF7)
A number of studies have demonstrated the cytotoxic effects of 4-chloropyrimidine derivatives against various cancer cell lines. For instance, a series of pyrimidine-anchored derivatives were synthesized and evaluated for their in vitro anticancer activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov One notable compound, which incorporates a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring, displayed the highest activity against both HCT116 and MCF7 cell lines, with EC50 values of 89.24 ± 1.36 µM and 89.37 ± 1.17 µM, respectively. nih.gov
Other research has highlighted the anticancer potential of various substituted pyrimidines. For example, N-trisubstituted pyrimidine compounds have shown efficacy against human tumor cell lines in vitro, and 1,2,3-triazole-pyrimidine derivatives have been effective against several cancer cell lines. nih.gov Halogenated pyrimidine derivatives have also been tested against HCT116, A549, K562, and U937 cell lines. nih.gov Furthermore, quinazoline-based pyrimidodiazepines, synthesized from 2-chloro-4-anilinoquinazoline-chalcones, have shown significant antiproliferative activity. One quinazoline-chalcone derivative exhibited high potency with GI50 values ranging from 0.622 to 1.81 μM against K-562, RPMI-8226, HCT-116, LOX IMVI, and MCF7 cancer cell lines. nih.gov
Targeting Specific Kinases and Signaling Pathways (e.g., FAK kinase, c-Met, EGFR, CDK9)
The anticancer effects of 4-chloropyrimidine derivatives are often attributed to their ability to inhibit specific protein kinases and disrupt crucial signaling pathways involved in tumor growth and survival.
Focal Adhesion Kinase (FAK): The 2,4-diaminopyrimidine (B92962) scaffold is a key feature of many FAK inhibitors. nih.govnih.gov The chlorine atom on the pyrimidine ring can be substituted with other electron-withdrawing groups to enhance inhibitory activity. nih.gov For example, certain 2,4-diaminopyrimidine derivatives have demonstrated potent FAK inhibition with IC50 values as low as 0.6 nM. nih.gov Molecular hybridization strategies, such as combining the 2,4-diarylaminopyrimidine structure with a dithiocarbamate (B8719985) moiety, have also yielded potent FAK inhibitors. nih.gov
c-Met: The c-Met receptor tyrosine kinase is another important target for cancer therapy, and pyrimidine derivatives have been explored as c-Met inhibitors. nih.govnih.govwikipedia.org Dysregulation of the c-Met/HGF signaling pathway is implicated in various cancers, including gastric, lung, and breast cancer. nih.govnih.gov Novel compounds with quinazoline, pyridine (B92270), and tetrahydro-pyridothienopyrimidine headgroups have been designed and shown to exhibit potent inhibitory activities against c-Met. nih.gov
Epidermal Growth Factor Receptor (EGFR): Pyrimidine-containing compounds have been designed as reversible EGFR inhibitors. nih.gov Some of these derivatives have shown in vitro EGFR kinase inhibition with IC50 values in the range of 740 nM to 3 μM. nih.gov Avitinib, a fused-pyrimidine derivative, is a commercially available EGFR inhibitor used in cancer treatment. nih.gov The combination of c-Met and EGFR targeted therapies has been found to synergistically inhibit the proliferation of drug-resistant cancer cells. nih.gov
Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a crucial regulator of transcriptional elongation, and its inhibition is a promising strategy for cancer treatment. nih.govnih.gov A 4-thiazol-2-anilinopyrimidine derivative has been identified as a potent CDK9 inhibitor with an IC50 of 14 nM, showing over 80-fold selectivity for CDK9 versus CDK2. nih.gov
Mechanisms of Action in Antiproliferative Effects
The antiproliferative effects of 4-chloropyrimidine derivatives are mediated through various mechanisms. Inhibition of kinases like FAK, c-Met, EGFR, and CDK9 disrupts downstream signaling pathways that are essential for cell proliferation, survival, migration, and angiogenesis. nih.govnih.govnih.govnih.gov For instance, CDK9 inhibition leads to the downregulation of anti-apoptotic proteins and oncogenes, ultimately promoting apoptosis in cancer cells. nih.gov Some pyrimidine derivatives have been shown to induce apoptosis by altering the mitochondrial membrane potential and increasing reactive oxygen species levels. nih.gov Furthermore, certain pyrimidodiazepine derivatives are believed to exert their anticancer effects through DNA binding. nih.gov
Antimicrobial and Anti-infective Applications
In addition to their anticancer properties, derivatives of 4-chloropyrimidine have demonstrated significant potential as antimicrobial and anti-infective agents.
Antibacterial Activity (e.g., against MRSA, VRE, S. aureus, E. coli, Salmonella)
The pyrimidine scaffold has been a source of new antibacterial agents. Studies have reported the synthesis of chloropyrimidines with notable in vitro activity against various pathogenic bacteria. nih.gov Some derivatives with aryl, heteroaryl, and alkylthio substituents at the 6-position and an alkylthio substituent at the 2-position have shown potent antimycobacterial activity, with MIC values of 0.75 µg/mL. nih.gov Certain compounds also demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with an MIC of 12.5 µg/mL. nih.gov
Other research has focused on the antibacterial properties of dihydropyrimidine (B8664642) derivatives. nih.gov These compounds have shown significant antimicrobial activity with MIC values of 32 and 64 μg/ml against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa, and the Gram-positive bacterium Staphylococcus aureus. nih.gov Furthermore, novel sulfonamide derivatives have demonstrated promising antibacterial effects against multidrug-resistant S. aureus, with MIC values ranging from 64 to 512 μg/ml. jocpr.com The eradication of methicillin-resistant Staphylococcus aureus (MRSA) persister cells has also been achieved with small molecules, some of which have MICs between 3.125–6.25 μg/ml. nih.gov
Antifungal Activity (e.g., against Candida albicans, Saccharomyces cerevisiae, Candida parapsilosis)
Several pyrimidine derivatives have also been evaluated for their antifungal activity. Some chloropyrimidine derivatives have been found to be potent against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov Dihydropyrimidine derivatives have also exhibited remarkable antifungal activity, with many compounds showing an MIC of 32 μg/ml against Aspergillus niger and Candida albicans. nih.gov In these studies, Candida albicans was generally more susceptible to the tested compounds than Aspergillus niger. nih.gov
Antitubercular Activity
Derivatives of 4-chloropyrimidine have been investigated for their potential to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Research has focused on synthesizing and evaluating novel compounds that can effectively inhibit the growth of this resilient bacterium, including drug-resistant strains.
In one study, novel 4-chloropyrimidine derivatives were synthesized with substitutions at the C2, C5, and C6 positions. ucl.ac.uk These compounds generally exhibited a moderate-to-high antitubercular profile against the Mtb H37Rv strain. ucl.ac.uk The most active compounds in this series demonstrated a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. ucl.ac.uk
Another area of research involves tethering the pyrimidine motif to other heterocyclic structures, such as benzothiazole. The subsequent modification of this hybrid structure, including the creation of a 4-chloropyrimidine derivative (compound 6 ), was explored. nih.gov While the direct antitubercular activity of the 4-chloro derivative itself was part of a broader synthetic strategy, related N-alkylated derivatives showed enhanced activity compared to the parent compound. nih.gov For instance, the N-benzyl derivative 5c was the most potent among all synthesized molecules in that study, with an MIC of 0.24 µg/mL against a multi-drug-resistant (MDR) strain of M. tuberculosis. nih.gov The study highlighted that many of the tested derivatives were effective against both MDR and extensively drug-resistant (XDR) strains, with MIC values ranging from 3.9 to 62.5 µg/mL. nih.gov
| Compound Series/Derivative | Target/Strain | Key Findings | Reported MIC | Reference |
|---|---|---|---|---|
| Substituted 4-Chloropyrimidines (compounds 74-77) | M. tuberculosis H37Rv | Showed the highest activity in a series of novel derivatives. | 0.78 µg/mL | ucl.ac.uk |
| N-benzyl Benzothiazolyl Pyrimidine (5c) | MDR M. tuberculosis | Most potent in its series, demonstrating the benefit of lipophilic moieties at N-1. | 0.24 µg/mL | nih.gov |
| Pyrimidine-tethered Benzothiazole Derivatives | MDR and XDR M. tuberculosis | Exhibited a good range of effects against resistant strains. | 3.9 - 62.5 µg/mL | nih.gov |
Antiviral and Anti-HIV Potentials
The pyrimidine core is integral to numerous antiviral agents, and derivatives of 4-chloropyrimidine have been explored for their ability to inhibit viral replication, including that of the Human Immunodeficiency Virus (HIV).
A series of 4-aminopyrimidines were identified as novel HIV-1 inhibitors. nih.gov Through structural modifications to establish a structure-activity relationship (SAR), researchers found that a number of analogs possessed inhibitory activity for HIV replication in the single-digit micromolar range. nih.gov The study also developed analogs with linkers, including a biotinylated version, that retained excellent potency, providing tools for the identification of the specific molecular target. nih.gov
Further research into related pyrimidine structures has shown promise against other viruses. For instance, a study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed antiviral activity against human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com Specific compounds, 7a , 7b , and 7f , which featured amino-indane and tetrahydronaphthalene moieties, demonstrated selective antiviral effects. mdpi.com These findings suggest that the broader pyrimidine class of compounds holds potential for the development of antiviral agents targeting various viral families. mdpi.com
| Compound Series | Virus Target | Key Findings | Reference |
|---|---|---|---|
| 4-Aminopyrimidines | HIV-1 | Identified as novel inhibitors with activity in the single-digit µM range. | nih.gov |
| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus (HCoV-229E, HCoV-OC43) | Certain derivatives showed selective antiviral effects. | mdpi.com |
Anti-inflammatory and Analgesic Properties
Cyclooxygenase (COX) Enzyme Inhibition Studies
The cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary strategy for anti-inflammatory drugs. nih.gov Pyrimidine derivatives have been designed and evaluated as selective inhibitors of COX-2, which is associated with inflammation, over COX-1, which is involved in homeostatic functions. nih.govnih.gov Selective COX-2 inhibition is sought to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Studies on dihydropyrimidinone (DHPM) derivatives suggest they are ideal candidates for exploration as COX-2 inhibitors due to their structural features. rsc.org Research on a series of pyrimidine derivatives (L1-L4 ) assessed their ability to inhibit COX-1 and COX-2. nih.gov Among these, compounds L1 and L2 demonstrated high selectivity towards COX-2, with performance exceeding that of the established NSAID piroxicam (B610120) and comparable to meloxicam. nih.gov These compounds also showed an ability to reduce reactive oxygen species (ROS) levels, indicating antioxidant properties. nih.gov
| Compound Series | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Pyrimidine Derivatives L1 & L2 | COX-1 and COX-2 | Showed high selectivity for COX-2, with performance comparable to meloxicam. | nih.gov |
| Dihydropyrimidinone (DHPM) Derivatives | COX-2 | Considered ideal candidates for COX-2 inhibition based on in silico studies. | rsc.org |
Neurological and Central Nervous System (CNS)-Related Activities
Cholinesterase (ChE) Inhibition (e.g., Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE))
Inhibiting cholinesterases (AChE and BuChE) is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.gov Derivatives based on the 2-chloropyrimidine (B141910) starting material have been synthesized to act as potent cholinesterase inhibitors. nih.govacs.org
One study detailed a series of 2,4-disubstituted pyrimidine derivatives, identifying N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) as a highly potent dual inhibitor. researchgate.net This compound exhibited an IC₅₀ value of 0.33 µM for acetylcholinesterase (AChE) and 2.30 µM for butyrylcholinesterase (BuChE). researchgate.net Structure-activity relationship (SAR) studies indicated that the steric and electronic properties at the C-2 position of the pyrimidine ring are critical for inhibitory activity. researchgate.net
Another research effort synthesized pyrimidine diamine derivatives, where the scaffold bearing an indole (B1671886) moiety (22 ) or a 3-methoxy-4-hydroxyphenyl ring (18 ) was shown to drive selectivity. nih.govacs.org Compound 22 showed 65% BuChE inhibition at 900 nM, while compound 18 showed 84% BuChE inhibition at 9 µM. nih.govacs.org These findings underscore the potential of pyrimidine derivatives as multi-target inhibitors for neurodegenerative diseases. nih.govacs.orgresearchgate.net
| Compound | Target Enzyme | Inhibitory Activity (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|
| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | AChE | IC₅₀ = 0.33 µM | researchgate.net |
| BuChE | IC₅₀ = 2.30 µM | ||
| Pyrimidine diamine with indole (22) | BuChE | 65% inhibition @ 900 nM | nih.govacs.org |
| Pyrimidine diamine with 3-methoxy-4-hydroxyphenyl (18) | BuChE | 84% inhibition @ 9 µM | |
| 4-(4-((4-(difluoromethoxy)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)benzoate | AChE / BuChE | IC₅₀ = 18 µM (AChE), 17 µM (BuChE) | researchgate.net |
Receptor Modulation (e.g., GPR119 Agonists for Type 2 Diabetes)
G protein-coupled receptor 119 (GPR119) has emerged as a promising pharmacological target for type 2 diabetes because its activation stimulates insulin (B600854) release and incretin (B1656795) hormone production. researchgate.neteurekaselect.com Pyrimidine-based structures have been central to the design of potent GPR119 agonists.
Researchers have designed and synthesized novel pyrimido[5,4-d]pyrimidine (B1612823) derivatives as highly effective GPR119 agonists. researchgate.netnih.gov In this series, optimized analogues 15a and 21e displayed exceptionally potent agonistic activities with EC₅₀ values of 2.2 nM and 8.1 nM, respectively. nih.gov
The therapeutic potential of these compounds was further evaluated in vivo. researchgate.netnih.gov In an oral glucose tolerance test (oGTT) conducted on C57BL/6N mice, compound 15a demonstrated a significant hypoglycemic effect. nih.gov This highlights the successful translation of in vitro potency to in vivo efficacy for this class of pyrimidine derivatives in the context of metabolic disease. researchgate.netnih.gov While many early GPR119 agonists failed to show efficacy in clinical trials, newer compounds are renewing interest in this target. nih.gov
| Compound | Target | In Vitro Activity (EC₅₀) | In Vivo Finding (oGTT) | Reference |
|---|---|---|---|---|
| 15a (Pyrimido[5,4-d]pyrimidine derivative) | GPR119 | 2.2 nM | Reduced blood glucose AUC (0-2h) by 13.5% at 15 mg/kg in mice. | researchgate.netnih.gov |
| 21e (Pyrimido[5,4-d]pyrimidine derivative) | GPR119 | 8.1 nM | Not specified in abstract. |
Potential in Alzheimer's Disease Treatment Strategies
Derivatives of the pyrimidine scaffold are being actively investigated for their potential in treating Alzheimer's disease (AD), a complex neurodegenerative disorder. Research has focused on several key biological targets implicated in the pathology of AD.
One promising approach involves the inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes that play a role in the progression of the disease. A series of phenyl-styryl-pyrimidine derivatives were designed and synthesized as multifunctional agents targeting these enzymes as well as β-amyloid aggregation. Several of these compounds demonstrated potent inhibitory activity against both AChE and MAO-B, with IC50 values in the low micromolar range. Notably, compounds BV-12 and BV-14 exhibited a multipotent profile with non-competitive inhibition of MAO-B and significant AChE inhibition. rsc.org Furthermore, these compounds showed an ability to inhibit β-amyloid self-aggregation. rsc.org Molecular modeling studies have provided insights into the binding interactions of these derivatives with the target enzymes, supporting their potential as multi-target directed ligands for AD treatment. rsc.org
Another strategy focuses on the modulation of γ-secretase, an enzyme involved in the production of β-amyloid peptide. A series of piperazinyl pyrimidines have been identified as potent and selective modulators of γ-secretase, showing a significant preference for inhibiting the production of Aβ42 over Aβ40. nih.gov The structure-activity relationship (SAR) of these derivatives revealed that the introduction of a gem-dimethyl group significantly improved this selectivity. nih.gov A hydroxymethyl substituted derivative was found to be the most potent, likely due to an additional hydrogen bond interaction. nih.gov
Furthermore, novel substituted pyrimidine derivatives have been synthesized and evaluated for their anti-Alzheimer's activity through in vivo studies. One such compound, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (referred to as SP-2), displayed an excellent anti-Alzheimer's profile in comparison to the standard drug donepezil. nih.gov In silico predictions also suggested that this compound possesses favorable drug-likeness and ADME properties for central nervous system activity, marking it as a potential lead molecule for further development. nih.gov
The inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) is another potential target for AD treatment, and pyrimidine-based compounds have shown promise in this area. nih.gov Additionally, azabicyclic fused pyrimidine derivatives targeting MAP-activated protein kinase 2 (MK2) have been developed, which may reduce the rate of neurodegeneration. nih.gov
The table below summarizes the activity of selected pyrimidine derivatives with potential in Alzheimer's disease treatment.
| Compound | Target(s) | Activity | Reference |
| BV-12 | AChE, MAO-B, β-amyloid aggregation | IC50 (MAO-B) = 4.93 ± 0.38 µM, IC50 (AChE) = 7.265 µM, β-amyloid inhibition = 32.98% | rsc.org |
| BV-14 | AChE, MAO-B, β-amyloid aggregation | IC50 (MAO-B) = 7.265 ± 0.82 µM, IC50 (AChE) = 9.291 µM, β-amyloid inhibition = 23.25% | rsc.org |
| SP-2 (N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine) | Multiple (in vivo) | Excellent anti-Alzheimer's profile compared to donepezil | nih.gov |
| Piperazinyl pyrimidines | γ-secretase | Potent and selective inhibition of Aβ42 production | nih.gov |
Other Pharmacological Activities and Therapeutic Potentials
Several studies have highlighted the antioxidant potential of various pyrimidine derivatives. This activity is crucial as oxidative stress is implicated in numerous diseases.
One study investigated a series of novel pyrimidine derivatives and found that while they did not interact significantly with the stable free radical DPPH, they strongly inhibited lipid peroxidation. nih.gov Specifically, pyrimidine derivatives 2a (IC50 = 42 µM) and 2f (IC50 = 47.5 µM) were identified as potent lipoxygenase inhibitors. nih.gov Another study reported the synthesis of new pyrimidine derivatives and their evaluation as antioxidant agents. researchgate.net The results demonstrated strong scavenging activity of the tested derivatives against DPPH radicals, with some compounds exhibiting greater potency than the standard antioxidants rutin (B1680289) and ascorbic acid, with IC50 values ranging from 13.9 to 33.4 µM. researchgate.net
Furthermore, a series of novel piperidine (B6355638) pyrimidine cinnamic acid amides were synthesized and evaluated for their antioxidant potential. mdpi.com These compounds exhibited moderate antioxidant activity in the DPPH assay and moderate to good lipid peroxidation inhibition. mdpi.com Specifically, in an assay measuring the transformation of sodium linoleate (B1235992) to 13-hydroperoxy-linoleic acid, most of the tested compounds showed high activity (71–82% inhibition). mdpi.com
The table below presents the antioxidant activity of selected pyrimidine derivatives.
| Compound/Derivative Series | Assay | Activity | Reference |
| Pyrimidine derivative 2a | Lipoxygenase inhibition | IC50 = 42 µM | nih.gov |
| Pyrimidine derivative 2f | Lipoxygenase inhibition | IC50 = 47.5 µM | nih.gov |
| Unspecified Pyrimidine Derivatives | DPPH radical scavenging | IC50 = 13.9-33.4 µM | researchgate.net |
| Piperidine pyrimidine cinnamic acid amides | Lipid peroxidation inhibition | 71–82% inhibition | mdpi.com |
Antihypertensive Properties:
The pyrimidine scaffold has been extensively explored for the development of novel antihypertensive agents. A number of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives have been synthesized and shown to reduce blood pressure in spontaneously hypertensive rats (SHR) at oral doses ranging from 0.3 to 10 mg/kg. nih.gov Notably, compounds 3a , 3j , and 5a were also effective in renal hypertensive rats and exhibited alpha-adrenoceptor blocking effects. nih.gov
Another study focused on pyrimidine derivatives with electron-donating groups on a C4 phenyl ring, some of which have demonstrated calcium channel blockade activity. researchgate.net A series of these derivatives, including compounds 5a , 5b , 9b , and 9c , exhibited significant relaxation of rabbit aortae, comparable to or exceeding that of nifedipine. researchgate.net Compound 5b was also shown to lower blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS). researchgate.net
Furthermore, a study on selected pyrimidine derivatives, including SR-5 , SR-8 , SR-9 , and SR-10 , demonstrated their effectiveness in reducing blood pressure in deoxycorticosterone acetate-salt induced hypertensive rats. nih.gov These compounds induced vasodilation through a calcium antagonist mechanism and also exhibited antioxidant and anti-inflammatory effects. nih.gov
The table below summarizes the antihypertensive activity of selected pyrimidine derivatives.
| Compound/Derivative Series | Mechanism of Action | Key Findings | Reference |
| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines (3a, 3j, 5a) | α-adrenoceptor blockade | Effective in SHR and renal hypertensive rats | nih.gov |
| Pyrimidyl derivatives (5a, 5b, 9b, 9c) | Calcium channel blockade, eNOS activation | Relaxation of rabbit aortae (74.4% to 89.2%) | researchgate.net |
| SR-5, SR-8, SR-9, SR-10 | Calcium antagonism, antioxidant, anti-inflammatory | Reduced blood pressure and normalized renal functions in hypertensive rats | nih.gov |
Anticonvulsant Properties:
Pyrimidine derivatives have also shown significant promise as anticonvulsant agents. Benzothienopyrimidine derivatives, in particular, have demonstrated high anticonvulsant activity, especially against corazole-induced seizures, with some compounds surpassing the efficacy of clinically used drugs like ethosuximide. doaj.orgepilepsia.suepilepsia.su
In a study focused on the development of new antiepileptic drugs, a series of triazolopyrimidines were synthesized and evaluated. frontiersin.org Most of these compounds showed anticonvulsant activity in both the maximal electroshock (MES) and pentetrazol (B1679298) (PTZ)-induced seizure models. frontiersin.org Compound 6d was identified as the most potent, with a median effective dose (ED50) of 15.8 mg/kg in the MES test and 14.1 mg/kg in the PTZ test. frontiersin.org The anticonvulsant activity of this compound is believed to involve GABA receptors. frontiersin.org
The inclusion of a triazole fragment into the pyrimidine ring has been explored as a strategy to enhance anticonvulsant effects. One such compound, 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone), was found to be more effective than the comparison drugs Mydocalm and phenobarbital (B1680315) in a corazole-induced seizure model in rats. zsmu.edu.ua
The table below presents the anticonvulsant activity of selected pyrimidine derivatives.
| Compound/Derivative Series | Seizure Model | Key Findings | Reference |
| Benzothienopyrimidines | Corazole-induced seizures | High anticonvulsant activity, surpassing ethosuximide | doaj.orgepilepsia.suepilepsia.su |
| Triazolopyrimidine (6d) | MES and PTZ | ED50 = 15.8 mg/kg (MES), 14.1 mg/kg (PTZ) | frontiersin.org |
| 2-[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-ylthio]-1-(4-chlorophenylethanone) | Corazole-induced seizures | More effective than Mydocalm and phenobarbital | zsmu.edu.ua |
Pyrimidine derivatives have been shown to inhibit a variety of enzymes involved in critical metabolic pathways, highlighting their potential for treating a range of diseases.
One area of significant research is the inhibition of glutathione (B108866) S-transferase (GST), an enzyme involved in detoxification and often overexpressed in tumor cells, contributing to chemotherapy resistance. journalagent.com A study on the inhibitory effects of pyrimidine derivatives on GST found that 4-amino-2-chloropyrimidine had a high inhibitory effect, showing a non-competitive inhibition with a low KI value of 0.047 ± 0.0015 µM. journalagent.com Interestingly, its isomer, 4-amino-6-chloropyrimidine , showed a significantly lower inhibition, indicating the importance of the chlorine position for activity. journalagent.com
Another related enzyme, glutathione reductase (GR), which is a target for cancer and malaria treatment, is also inhibited by pyrimidine derivatives. juniperpublishers.com In one study, 4-amino-2,6-dichloropyrimidine was the most effective inhibitor of GR, with a KI value of 0.979 µM. juniperpublishers.com
Novel synthesized pyrimidine derivatives have also been investigated for their inhibitory effects on several other metabolic enzymes associated with diseases like epilepsy, glaucoma, Alzheimer's, and diabetes. researchgate.netnih.gov These derivatives showed effective inhibition of human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), aldose reductase (AR), and α-glycosidase, with Ki values in the nanomolar range for most targets. researchgate.netnih.gov
Furthermore, inhibitors of the pyrimidine biosynthesis pathway itself have been identified as having potent antiviral properties. nih.gov The antiviral activity of these inhibitors is not a direct effect on the virus but is mediated through the induction of the cellular innate immune response. nih.gov
The table below summarizes the enzyme inhibitory activity of selected pyrimidine derivatives.
| Derivative | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| 4-amino-2-chloropyrimidine | Glutathione S-transferase (GST) | 0.047 ± 0.0015 µM (Ki) | journalagent.com |
| 4-amino-6-chloropyrimidine | Glutathione S-transferase (GST) | 0.140 µM (IC50) | journalagent.com |
| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 µM (Ki) | juniperpublishers.com |
| Novel Pyrimidine Derivatives | hCA I | 39.16 ± 7.70–144.62 ± 26.98 nM (Ki) | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | hCA II | 18.21 ± 3.66–136.35 ± 21.48 nM (Ki) | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | AChE | 33.15 ± 4.85–52.98 ± 19.86 nM (Ki) | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | BChE | 31.96 ± 8.24–69.57 ± 21.27 nM (Ki) | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | α-glycosidase | 17.37 ± 1.11–253.88 ± 39.91 nM (Ki) | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | Aldose Reductase (AR) | 648.82 ± 53.74–1902.58 ± 98.90 nM (Ki) | researchgate.netnih.gov |
Structure-Activity Relationship (SAR) Studies
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are therefore crucial for the rational design of more potent and selective therapeutic agents.
In the context of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, SAR studies of a library of pyrimidine-4-carboxamides revealed key structural modifications that enhance potency. The conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine led to a 3-fold increase in inhibitory potency. nih.gov Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased activity by 10-fold, resulting in a nanomolar potent inhibitor with drug-like properties. nih.gov
For pyrimidine derivatives targeting glutathione S-transferase (GST), the position of the chlorine atom was found to be critical. journalagent.com While 4-amino-2-chloropyrimidine exhibited a strong inhibitory effect, its isomer 4-amino-6-chloropyrimidine was significantly less active, demonstrating that the 2-position for the chlorine substituent is favored for potent GST inhibition. journalagent.com
In the development of antihypertensive agents, the substituents on the piperazino group of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were shown to affect their activity. nih.gov Similarly, for a series of novel pyrimidine derivatives designed as calcium channel blockers, modifications at position 2 of the pyrimidine backbone were explored, with the assumption that this would not affect the part of the molecule essential for activity, allowing for the introduction of various functionalities to modulate potency. researchgate.net
The table below highlights key SAR findings for different series of pyrimidine derivatives.
| Derivative Series | Biological Target | Key SAR Finding | Reference |
| Pyrimidine-4-carboxamides | NAPE-PLD | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine increased potency 3-fold. Exchange of morpholine with (S)-3-hydroxypyrrolidine increased potency 10-fold. | nih.gov |
| Chlorinated aminopyrimidines | GST | Chlorine at the 2-position of the pyrimidine ring is crucial for high inhibitory activity compared to the 6-position. | journalagent.com |
| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | α-adrenoceptors | Substituents on the piperazino group influence antihypertensive activity. | nih.gov |
| Novel pyrimidine derivatives | Calcium channels | Derivatization at position 2 of the pyrimidine backbone allows for modulation of activity. | researchgate.net |
Bioisosteric Replacements and Pharmacophore Modeling
The strategic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing toxicity. benthamscience.com Bioisosteric replacement, the substitution of one atom or group with another that retains similar physical and chemical characteristics, is a powerful tool in this optimization process. benthamscience.com In the context of 4-chloropyrimidine derivatives, the chlorine atom at the 4-position is a key handle for synthetic elaboration, and its replacement with various bioisosteres has led to the discovery of compounds with a wide range of biological activities, including anticancer and antimicrobial effects. smolecule.com
Pharmacophore modeling, a computational approach, plays a pivotal role in understanding the essential structural features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model represents the 3D arrangement of electronic and steric features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, that are necessary for optimal molecular interactions. nih.govnih.gov By analyzing the structure-activity relationships (SAR) of a series of active compounds, researchers can develop a pharmacophore model that guides the design of new, more potent derivatives.
In the realm of pyrimidine-based drug discovery, the development of a pharmacophore model often begins with a known active compound or the crystal structure of a target protein with a bound ligand. nih.gov For instance, in the development of inhibitors for cyclin-dependent kinase 2 (CDK2), a target in cancer therapy, the pyrimidine core often serves as a central scaffold. nih.gov The 4-position of the pyrimidine ring is a critical point for introducing substituents that can interact with specific amino acid residues in the kinase binding site.
A notable example of bioisosteric replacement in a related pyrimidine scaffold is the substitution of a key amide group with a 1,2,4-triazole (B32235) in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors of casein kinase 2 (CSNK2), a target for antiviral therapies. acs.org This modification, guided by the understanding of the target's binding pocket, resulted in improved potency and metabolic stability. acs.org While this example does not directly involve 4-chloropyrimidine, it highlights the principle of using bioisosteric replacements to modulate the properties of pyrimidine-containing compounds.
The following table provides examples of bioisosteric replacements for the chloro group in 4-chloropyrimidine and the resulting biological activities of the derivatives.
| Parent Scaffold | Bioisosteric Replacement at C4 | Resulting Derivative Class | Observed Biological Activity | Reference |
| 4-Chloropyrimidine | Various amines | 4-Aminopyrimidine derivatives | Anticancer, Antimicrobial | smolecule.com |
| 4-Chloropyrimidine | Thiol-containing moieties | 4-Thio-pyrimidine derivatives | Antimicrobial | smolecule.com |
| 4-Chloropyrimidine | Alkoxy groups | 4-Alkoxypyrimidine derivatives | Varied biological activities | nih.gov |
Mechanistic Insights into Biological Interactions
Understanding the precise molecular interactions between a drug candidate and its biological target is paramount for rational drug design. Techniques such as X-ray crystallography, NMR spectroscopy, and computational molecular docking provide invaluable insights into the binding modes of small molecules, revealing the key hydrogen bonds, hydrophobic interactions, and other forces that govern their affinity and specificity.
For derivatives of 4-chloropyrimidine, the nature of the substituent introduced at the 4-position dictates the specific interactions with the target protein. For example, in the case of kinase inhibitors, a common target for pyrimidine-based drugs, the nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with the hinge region of the kinase domain. The substituent at the C4 position can then extend into a more variable region of the binding pocket, allowing for the fine-tuning of selectivity.
Studies on pyrimidine-based inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a target for anti-malarial drugs, have shown that the pyrimidine core, in this case a triazolopyrimidine, is essential for activity. nih.gov The nitrogen atoms of the pyrimidine ring are critical for binding, and modifications to this core, such as replacing a nitrogen with a carbon, can lead to a significant loss of potency. nih.gov This underscores the importance of the pyrimidine scaffold in establishing the primary binding interactions.
In the context of antimicrobial agents, derivatives of 4-chloropyrimidine have been shown to be effective against various bacterial strains. smolecule.com The mechanism of action for these compounds can vary. For instance, some may act as DNA gyrase inhibitors, an enzyme essential for bacterial DNA replication. nih.gov The pyrimidine core can mimic the natural substrate of the enzyme, while the substituents at the 4-position can provide additional interactions to enhance binding affinity and selectivity over the human counterpart.
The following table summarizes the mechanistic insights for some biologically active pyrimidine derivatives.
| Compound Class | Biological Target | Key Molecular Interactions | Therapeutic Area | Reference |
| Pyrazolo[1,5-a]pyrimidine derivatives | Casein Kinase 2 (CSNK2) | Hydrogen bonds with the ATP-binding pocket | Antiviral | acs.org |
| Triazolopyrimidine derivatives | Dihydroorotate Dehydrogenase (DHODH) | Essential role of pyrimidine nitrogen N5 in binding | Anti-malarial | nih.gov |
| 2-Aminopyrimidine derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Interaction with both the catalytic and peripheral anionic sites | Alzheimer's Disease | nih.gov |
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates by probing the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloropyrimidine (B154816) dihydrochloride (B599025), which exists as a salt, NMR analysis is typically performed in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The protonation of the nitrogen atoms in the pyrimidine (B1678525) ring significantly influences the electronic environment and, consequently, the resulting NMR spectra.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the case of 4-Chloropyrimidine dihydrochloride, the pyrimidine ring contains three protons. Due to the molecule's asymmetry, three unique signals are expected in the aromatic region of the spectrum.
The proton at the C2 position is anticipated to appear as a singlet, being flanked by two nitrogen atoms. The protons at the C5 and C6 positions would appear as doublets due to coupling with each other. The electron-withdrawing effects of the nitrogen atoms and the chlorine atom, further amplified by the positive charges from protonation, would cause all proton signals to shift significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data for 4-Chloropyrimidine Cation
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2 | 9.0 - 9.5 | Singlet (s) |
| H-6 | 8.8 - 9.2 | Doublet (d) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. The 4-Chloropyrimidine cation is expected to show four distinct signals in its ¹³C NMR spectrum, corresponding to the four carbon atoms in the ring.
The chemical shifts are influenced by the electronegativity of the adjacent atoms. The carbon atom bonded to chlorine (C4) and those adjacent to the protonated nitrogen atoms (C2 and C6) are expected to be the most deshielded, appearing furthest downfield. The C5 carbon would likely appear at the most upfield position among the ring carbons. A 1975 study by Geerts and Van Der Plas reported ¹³C NMR data for the neutral 4-chloropyrimidine, which serves as a foundational reference for predicting the shifts in the protonated species. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloropyrimidine Cation
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 155 - 160 |
| C4 | 160 - 165 |
| C6 | 158 - 163 |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing atomic connectivity and confirming structural assignments.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would be utilized to correlate each proton signal with its directly attached carbon atom. This would definitively link the proton assignments from the ¹H NMR spectrum to the carbon signals from the ¹³C NMR spectrum. For example, it would show a correlation cross-peak between the signal for H-5 and C-5, H-2 and C-2, and H-6 and C-6.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds, making it ideal for analyzing this compound. When coupled with a high-resolution mass analyzer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, it can provide highly accurate mass measurements.
This technique would be used to detect the 4-chloropyrimidinium cation [C₄H₄ClN₂]⁺. The high-resolution data allows for the calculation of the elemental formula, confirming that the observed mass corresponds precisely to the expected composition. The presence of chlorine would be evident from the characteristic isotopic pattern, with a ratio of approximately 3:1 for the signals corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Predicted ESI-HRMS Data for 4-Chloropyrimidine Cation
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₄H₄³⁵ClN₂]⁺ | ³⁵Cl | 115.0061 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique, typically used for large, non-volatile biomolecules, but it can also be adapted for the analysis of small organic molecules. In a MALDI-TOF experiment, the sample is co-crystallized with an energy-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the resulting ions are analyzed by a time-of-flight mass spectrometer.
For this compound, MALDI-TOF would also be expected to detect the intact cation at an m/z corresponding to its molecular weight. This technique would serve as a complementary method to ESI-HRMS to confirm the mass of the compound.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly sensitive to polar functional groups. vandanapublications.com The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyrimidine ring, the carbon-chlorine bond, and the protonated nitrogen atoms due to the dihydrochloride salt formation.
The analysis of pyrimidine derivatives by FT-IR allows for the identification of characteristic vibrational modes of the pyrimidine ring and its substituents. vandanapublications.com For this compound, the presence of the hydrochloride salt would introduce broad absorption bands in the 2500-3000 cm⁻¹ region, characteristic of N-H⁺ stretching vibrations. The pyrimidine ring itself would display a series of sharp bands related to C-H stretching, C=C and C=N ring stretching, and various in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.
Table 1: Representative FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretching |
| ~3000-2500 | N-H⁺ stretching (broad, due to hydrochloride) |
| ~1620-1550 | C=N and C=C ring stretching |
| ~1480-1400 | Ring stretching/scissoring |
| ~1200-1000 | In-plane C-H bending |
| ~850-750 | Out-of-plane C-H bending |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on the change in polarizability of a molecule during vibration. It is particularly effective for analyzing non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon backbone of the pyrimidine ring and the C-Cl bond.
In the Raman spectrum of this compound, the symmetric stretching vibrations of the pyrimidine ring are expected to produce strong signals. The C-Cl stretching vibration also typically yields a distinct Raman peak. Unlike in FT-IR, the N-H⁺ vibrations are generally weak in Raman spectra. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Table 2: Representative Raman Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3100-3050 | Aromatic C-H stretching |
| ~1610-1570 | C=N and C=C ring stretching |
| ~1400-1350 | Ring stretching |
| ~1000 | Symmetric ring breathing mode |
Thermal Analysis Techniques for Stability and Purity Assessment
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. scispace.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for evaluating the thermal stability, decomposition profile, and purity of compounds like this compound.
For this compound, a multi-step decomposition process is anticipated. The initial mass loss would likely correspond to the liberation of the two hydrogen chloride (HCl) molecules. This would be followed by the decomposition of the remaining 4-chloropyrimidine organic base at higher temperatures. The theoretical mass loss for each step can be calculated based on the molecular weights, allowing for confirmation of the decomposition pathway. TGA thermograms of pyrimidine derivatives show that degradation is often a multi-step process influenced by substituents. scispace.com
Table 3: Representative TGA Data for this compound
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Observed) |
|---|---|---|---|
| 1: Loss of 2 HCl | 150 - 250 | 38.9% | ~39% |
DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. tudelft.nl It is used to detect thermal events such as melting, crystallization, phase transitions, and decomposition, which are associated with endothermic (heat absorbing) or exothermic (heat releasing) processes. mdpi.com
A DSC thermogram for this compound would be expected to show distinct thermal events. An initial endothermic peak could correspond to the energy required to drive off the HCl molecules, potentially overlapping with a melting endotherm. At higher temperatures, a sharp exothermic peak would likely indicate the decomposition of the organic molecule. The temperatures of these peaks provide critical information about the compound's stability and handling limits.
Table 4: Representative DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) |
|---|---|---|---|
| Endotherm (Dehydrochlorination/Melting) | ~160 | ~175 | Endothermic |
X-ray Diffraction (XRD) for Crystal Structure Elucidation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves passing X-rays through a single crystal and analyzing the resulting diffraction pattern. From this pattern, one can determine the precise location of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. mdpi.com
While the specific crystal structure of this compound is not detailed in the provided search results, an XRD analysis would reveal its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net This information is crucial for understanding the solid-state packing, identifying potential polymorphs, and rationalizing the compound's physical properties. The analysis would also confirm the ionic nature of the compound, showing the interaction between the protonated pyrimidine cations and the chloride anions.
Table 5: Hypothetical Single-Crystal XRD Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₄Cl₃N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~10.8 |
| c (Å) | ~7.2 |
| β (°) | ~93.0 |
| Volume (ų) | ~580 |
Computational and Theoretical Studies of 4 Chloropyrimidine Dihydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These studies provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the total energy of a system can be determined from its electron density, a function of only three spatial coordinates, which is simpler to handle than the complex multi-electron wavefunction. wikipedia.orgyoutube.com DFT has become a versatile tool in chemistry and materials science for predicting molecular geometries, electronic properties, and reactivity. wikipedia.orgnih.gov
In the context of 4-chloropyrimidine (B154816) dihydrochloride (B599025), DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. nih.govcolab.ws This process provides precise information on bond lengths and angles. From the optimized structure, various electronic properties can be calculated to understand its reactivity. For instance, DFT can be used to model how the molecule's charge is redistributed upon bonding, identifying partial charges on each atom, which is key to understanding its interaction with other molecules. youtube.com Studies on related pyrimidine (B1678525) derivatives have successfully used DFT to explore molecular geometry and other characteristics. colab.ws
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive. nih.gov For 4-chloropyrimidine, computational analyses show that the LUMO has significant lobes centered on the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack. wuxibiology.com This is a key factor in its chemical behavior.
Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and softness (S), further quantify the reactivity. irjweb.com These parameters are invaluable for comparing the reactivity of different molecules and predicting their interaction dynamics.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A large gap implies high stability. nih.gov |
| Absolute Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or molecule to attract electrons. |
| Absolute Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a molecule's capacity to react. nih.gov |
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, as they show the regions of positive and negative electrostatic potential. libretexts.orgdeeporigin.com ESP maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. avogadro.ccmdpi.com
The potential is typically color-coded for intuitive interpretation:
Red : Indicates regions of lowest electrostatic potential, which are electron-rich and prone to attack by electrophiles. These areas often correspond to lone pairs of electrons. deeporigin.comavogadro.cc
Blue : Represents regions of highest electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. deeporigin.comavogadro.cc
Green/Yellow : Denotes areas of intermediate or near-zero potential.
For 4-chloropyrimidine dihydrochloride, the ESP map would reveal the electron-rich nitrogen atoms of the pyrimidine ring (negative potential, red) and the electron-deficient areas, particularly around the hydrogen atoms and the carbon attached to the electronegative chlorine atom (positive potential, blue). This visual information is crucial for understanding non-covalent interactions, predicting sites for hydrogen bonding, and rationalizing the molecule's binding behavior with biological targets. deeporigin.commdpi.com
Molecular Docking and Binding Energy Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pharmacophorejournal.com This method is fundamental in drug design for screening virtual libraries of compounds and predicting their interaction with a specific biological target.
The primary goal of molecular docking is to model the interaction between a ligand, such as a derivative of 4-chloropyrimidine, and the active site of a protein. nih.govlibretexts.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. pharmacophorejournal.com The location within an enzyme where the substrate binds is known as the active site. tru.cawikipedia.org
The scoring functions estimate the free energy of binding. A lower binding energy (a more negative value) indicates a more stable and favorable interaction. The results provide a detailed view of the binding mode, highlighting key intermolecular interactions such as:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
Electrostatic interactions
By identifying the specific amino acid residues in the active site that interact with the ligand, researchers can understand the structural basis for its biological activity. nih.gov This knowledge is crucial for optimizing lead compounds to improve their potency and selectivity.
The principles of molecular docking are widely applied in the search for new therapeutic agents. Pyrimidine derivatives, including those related to 4-chloropyrimidine, have been investigated as potential inhibitors for various enzymes.
SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov In one study, derivatives of 2-amino-4-chloro-pyrimidine were computationally screened against the Mpro (PDB ID: 6LU7). nih.gov The docking analysis revealed that these compounds could fit into the enzyme's active site, with one derivative exhibiting a strong binding energy of -8.12 kcal/mol. nih.gov Such studies help identify promising candidates for further experimental validation against COVID-19. nih.govnih.gov
Other Enzyme Active Sites: The versatility of the pyrimidine scaffold has led to its investigation against a range of other enzyme targets. For example, dihydropyrimidine (B8664642) derivatives have been studied as potential inhibitors of the lipoxygenase enzyme, which is implicated in inflammation and cancer. dovepress.com Docking studies have helped to explain the observed inhibitory activity by revealing the binding modes of these compounds within the enzyme's active site. dovepress.com Similarly, other pyrimidine-based compounds have been docked into the active sites of targets like carbonic anhydrase I and the cancer-related protein TRAP1, demonstrating the broad applicability of these computational methods in drug discovery. mdpi.commdpi.com The analysis of binding interactions at the active site provides a rational basis for designing more effective enzyme inhibitors. nih.gov
Table 2: Example of Molecular Docking Results for a Pyrimidine Derivative
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |
| SARS-CoV-2 Main Protease | 6LU7 | 2-amino-4-chloro-pyrimidine derivative | -8.12 | Not specified | nih.gov |
| Lipoxygenase | 3V99 | Dihydropyrimidine derivative | Not specified | Not specified | dovepress.com |
| Carbonic Anhydrase I | 2NN7 | Pyridopyrimidine derivative | -6.93 (re-docked ligand) | Not specified | mdpi.com |
In Silico Pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
Computational, or in silico, methods are increasingly employed in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of chemical compounds. These predictive models help in identifying candidates with favorable profiles, thereby reducing the time and cost associated with experimental studies. researchgate.netsciensage.info The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is crucial for its potential development as a therapeutic agent. researchgate.netnih.gov For this compound and its derivatives, several computational studies have been conducted to evaluate their drug-like properties and potential toxicities.
Drug-likeness is a qualitative concept used to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug. One of the most common frameworks for this assessment is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. researchgate.net
In silico studies on derivatives of 2-amino-4-chloropyrimidine (B19991) have shown promising results regarding their drug-likeness and oral bioavailability. nih.gov For instance, a series of these derivatives were found to have a bioavailability score of 0.55, which is a strong indicator of potential oral activity. nih.gov This score is derived from a combination of factors including molecular weight, lipophilicity, and solubility, which all point towards good gastrointestinal absorption. nih.gov The predicted n-octanol-water partition coefficient (Consensus Log P) for these derivatives ranged from 0.14 to 1.89, well within the limits for good membrane permeability. nih.gov
The topological polar surface area (TPSA), a descriptor that correlates well with passive molecular transport through membranes, was also evaluated for these compounds and found to be in the range of 55.04–84.06 Ų, a value associated with good oral bioavailability. nih.govnih.gov Furthermore, the synthetic accessibility of these derivatives was predicted to be within a favorable range, suggesting they can be readily synthesized. nih.gov
Table 1: Predicted Drug-Likeness and Oral Bioavailability Parameters for 2-Amino-4-Chloropyrimidine Derivatives
| Parameter | Predicted Value Range | Significance |
|---|---|---|
| Bioavailability Score | 0.55 | Indicates good oral bioavailability. nih.gov |
| Consensus Log P | 0.14 - 1.89 | Optimal lipophilicity for membrane permeability. nih.gov |
| TPSA (Ų) | 55.04 - 84.06 | Suggests good passive transport through membranes. nih.gov |
| Synthetic Accessibility | 2.21 - 2.44 | Indicates ease of synthesis. nih.gov |
The prediction of potential toxicity is a critical component of the ADMET assessment. In silico models can provide early warnings for various toxicological endpoints, including mutagenicity (AMES toxicity) and skin sensitization. nih.govnih.gov
For derivatives of 2-amino-4-chloropyrimidine, computational toxicity analyses have predicted an absence of AMES toxicity, suggesting that these compounds are not likely to be mutagenic. nih.gov The Ames test is a widely used method to assess a compound's potential to cause DNA mutations. A negative prediction in this test is a favorable outcome in drug development. nih.gov
In terms of skin sensitization, the same study on 2-amino-4-chloropyrimidine derivatives indicated no skin sensitization properties. nih.gov However, it is important to note that the Globally Harmonized System (GHS) of classification for 4-chloropyrimidine hydrochloride indicates that it can cause skin irritation. nih.gov While irritation and sensitization are different endpoints, this highlights the need for careful experimental validation of in silico predictions. nih.govnih.gov The predicted negative logKp values for these derivatives further suggest that they are less likely to be permeable through the skin, which can reduce the risk of dermal toxicity. nih.gov
Table 2: Predicted Toxicity Profile for 2-Amino-4-Chloropyrimidine Derivatives
| Toxicity Endpoint | Prediction | Implication |
|---|---|---|
| AMES Toxicity | Absent | Low likelihood of being mutagenic. nih.gov |
| Skin Sensitization | No sensitization properties | Low risk of inducing allergic contact dermatitis. nih.gov |
| Skin Permeability (logKp) | Negative values | Suggests low permeability through the skin. nih.gov |
Corrosion Inhibition Potential Studies using Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become a powerful tool for investigating the mechanisms of corrosion inhibition. researchgate.netrsc.org These methods provide insights into the electronic properties of inhibitor molecules and their interaction with metal surfaces. Pyrimidine derivatives, due to the presence of nitrogen heteroatoms with lone pairs of electrons and the aromatic pyrimidine ring, are expected to be effective corrosion inhibitors. nih.govbohrium.comresearchgate.net
The effectiveness of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective film. nih.govresearchgate.net This adsorption can occur through physical interactions (physisorption) or chemical bond formation (chemisorption). nih.gov Computational studies on various pyrimidine derivatives have shown that they can act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. nih.govresearchgate.net
Quantum chemical calculations for pyrimidine-related compounds have identified several key parameters that correlate with their inhibition efficiency. These include the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment. nih.govresearchgate.net A high E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. A low E_LUMO value suggests the ability of the molecule to accept electrons from the metal surface. A smaller energy gap generally implies higher reactivity and thus better inhibition efficiency. nih.gov
For this compound, the presence of nitrogen atoms in the pyrimidine ring provides active sites for coordination with the metal surface. The chlorine atom, being an electron-withdrawing group, can also influence the electronic distribution within the molecule and its interaction with the metal. Molecular dynamics simulations can further elucidate the adsorption behavior by modeling the equilibrium configuration of the inhibitor molecules on the metal surface in a corrosive environment. rsc.org Studies on similar heterocyclic compounds have demonstrated that the inhibitor molecules tend to adsorb in a planar orientation, maximizing their contact with the metal surface and forming a stable protective layer. rsc.orgnih.gov
Table 3: Key Computational Parameters in Corrosion Inhibition Studies
| Parameter | Significance in Corrosion Inhibition |
|---|---|
| E_HOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency for electron donation to the metal surface. nih.gov |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a greater ability to accept electrons from the metal surface. nih.gov |
| ΔE (Energy Gap) | A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency. nih.gov |
| Dipole Moment | Influences the adsorption process and the interaction between the inhibitor and the metal. nih.gov |
| Adsorption Energy | A more negative value indicates stronger and more stable adsorption on the metal surface. researchgate.net |
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives, including 4-Chloropyrimidine (B154816), is a cornerstone of medicinal and chemical research. nih.gov Traditional methods, however, often rely on harsh reagents and solvents. nih.gov Consequently, a significant thrust of future research is the development of novel and sustainable synthetic methodologies.
One promising avenue is the use of microwave-assisted synthesis . This technique has been shown to accelerate the synthesis of 2-amino-4-chloro-pyrimidine derivatives, offering a faster and potentially more energy-efficient alternative to conventional heating methods. nih.govnih.gov The general procedure involves reacting 2-amino-4-chloro-pyrimidine with various amines in the presence of a base like triethylamine (B128534) under microwave irradiation. nih.gov This method often leads to high yields in significantly reduced reaction times. nih.govresearchgate.net
Another key area of development is the implementation of solvent-free or low-solvent preparations . Research has demonstrated that the chlorination of hydroxypyrimidines to produce chloropyrimidines can be efficiently achieved with equimolar or even less amounts of chlorinating agents like POCl₃ under solvent-free conditions in a sealed reactor. researchgate.netnih.gov This approach not only minimizes the use of hazardous solvents but also simplifies the work-up process, leading to higher yields and purity. researchgate.netnih.gov
Exploration of New Biological Targets and Therapeutic Areas
The pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs. nih.gov Future research on 4-Chloropyrimidine dihydrochloride (B599025) and its derivatives is focused on identifying new biological targets and expanding their therapeutic applications.
A major area of interest is the development of kinase inhibitors . Kinases are crucial enzymes in cell signaling, and their dysregulation is implicated in many diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.orgnih.gov Derivatives of chloropyrimidine have been identified as covalent inhibitors of Mitogen- and Stress-Activated protein Kinase 1 (MSK1), a nuclear kinase involved in cellular signaling pathways. nih.gov These inhibitors act by forming a covalent bond with a cysteine residue in the kinase's active site. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine scaffolds, which can be synthesized from pyrimidine precursors, are known to be potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), and have led to approved anticancer drugs. rsc.org
The management of neurodegenerative diseases like Alzheimer's disease is another promising therapeutic area. researchgate.netnih.govdntb.gov.ua Pyrimidine analogues are being investigated for their ability to inhibit enzymes such as Microtubule Affinity-Regulating Kinase 4 (MARK4), which is involved in the pathology of Alzheimer's. frontiersin.orgnih.gov Substituted pyrimidines have also shown potential in targeting other pathways related to neurodegeneration. nih.govgoogle.commdpi.com
Additionally, research into antimicrobial agents continues to be relevant. Chloropyrimidines have demonstrated significant in vitro activity against various bacteria, including strains of Mycobacterium tuberculosis. researchgate.net The versatility of the 4-chloropyrimidine core allows for the synthesis of a wide range of derivatives with potential applications against various pathogens. nih.govresearchgate.net
Applications in Advanced Materials Science and Supramolecular Chemistry
The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for advanced materials and supramolecular assemblies.
In the realm of advanced materials , pyrimidine-based compounds are being explored for their potential in (opto)electronic applications. researchgate.net The electron-deficient nature of the pyrimidine system makes it suitable for creating donor-acceptor molecules, which are fundamental components of many organic electronic materials. researchgate.net While specific applications of 4-Chloropyrimidine dihydrochloride in this area are still under investigation, its reactive chlorine atom provides a handle for further functionalization to create novel materials. smolecule.com
Supramolecular chemistry utilizes non-covalent interactions to build complex, functional architectures. researchgate.netmdpi.comnih.govnih.govrsc.org The nitrogen atoms in the pyrimidine ring of 4-Chloropyrimidine can act as hydrogen bond acceptors, enabling the formation of predictable supramolecular structures. researchgate.netmdpi.com Research has shown that cocrystallization of amino-chloropyridines with organic acids can lead to the formation of cocrystals and molecular salts held together by a network of hydrogen bonds. mdpi.com These supramolecular assemblies can exhibit unique properties and are being investigated for applications in drug delivery and materials science. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Machine learning models are also being extensively used for predicting the properties of molecules. jocpr.comfrontiersin.orgresearchgate.netbiorxiv.orgnih.govplos.orgcam.ac.uk Quantitative Structure-Property Relationship (QSPR) models can be trained on existing experimental data to predict various properties of new compounds, including their bioactivity, toxicity, and physicochemical characteristics. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, thereby improving the efficiency of the discovery pipeline. researchgate.netbiorxiv.orgnih.gov For example, ML models can predict the anticancer activity of pyrimidine derivatives or their potential to cross the blood-brain barrier. nih.govresearchgate.net
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being integrated into the entire lifecycle of chemical compounds, from their synthesis to their final application. nih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.netrasayanjournal.co.iniaph.in For this compound, this means a focus on developing more environmentally friendly processes.
The use of eco-friendly solvents is a key aspect of green synthesis. researchgate.netiaph.in Traditional organic solvents are often volatile and toxic, posing risks to human health and the environment. nih.govresearchgate.net Research is actively exploring the use of greener alternatives such as water, ionic liquids, and supercritical fluids for the synthesis of pyrimidine derivatives. nih.govmdpi.comresearchgate.netrasayanjournal.co.in These solvents are generally less toxic, more readily available, and can often be recycled. researchgate.netiaph.in
Life Cycle Assessment (LCA) is a powerful tool for evaluating the environmental impact of a chemical process from cradle to gate. mdpi.comresearchgate.netnih.gov By analyzing factors such as raw material consumption, energy usage, and waste generation, LCA can identify the "hot spots" in a synthetic route and guide the development of more sustainable alternatives. mdpi.comresearchgate.net While a specific LCA for the synthesis of this compound is not yet widely published, the application of this methodology to similar organic reactions demonstrates its potential to optimize processes for both high yield and low environmental impact. mdpi.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-chloropyrimidine dihydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity before use) and impervious lab coats to avoid skin contact. Follow proper glove removal techniques to prevent contamination .
- Ventilation : Work in a fume hood to minimize inhalation risks.
- First Aid : In case of accidental ingestion, rinse the mouth immediately but do not induce vomiting . Seek medical attention and provide the Safety Data Sheet (SDS) to healthcare providers .
- Waste Disposal : Segregate waste in labeled containers and collaborate with certified hazardous waste management services to ensure compliance with environmental regulations .
Q. How can researchers synthesize this compound, and what intermediates are critical in its preparation?
- Methodological Answer :
- Key Steps :
Start with pyrimidine derivatives and perform chlorination using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
Purify intermediates (e.g., 4-hydroxypyrimidine) via recrystallization or column chromatography to minimize byproducts.
Convert the chlorinated product to its dihydrochloride salt using HCl gas in a controlled environment .
- Validation : Confirm intermediate structures using NMR (¹H/¹³C) and mass spectrometry before proceeding to salt formation .
Q. Which analytical techniques are most reliable for characterizing this compound purity?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve peaks .
- Spectroscopy :
- FT-IR : Verify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹ and NH₄⁺ bands from the dihydrochloride moiety).
- Elemental Analysis : Confirm Cl⁻ content matches theoretical values (e.g., ~28.5% Cl by weight) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Systematic Testing :
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation kinetics via HPLC every 24 hours for 7 days .
- Data Analysis : Use Arrhenius plots to predict shelf-life and identify degradation products via LC-MS. Cross-reference findings with literature to reconcile discrepancies .
Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Reaction Design :
Screen solvents (DMF, THF, MeOH) to favor attack at the 4-position over other reactive sites.
Use catalysts like CuI or Pd(PPh₃)₄ to enhance selectivity in cross-coupling reactions .
- Validation : Compare product ratios using ¹H NMR integration or GC-FID with internal standards .
Q. How does this compound interact with biological targets, and what assays validate its pharmacological potential?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
Cellular Uptake : Use radiolabeled (¹⁴C) compound to quantify intracellular accumulation in cancer cell lines .
Q. What methodologies identify and quantify degradation products of this compound in environmental matrices?
- Methodological Answer :
- Sample Preparation : Extract soil or water samples via solid-phase extraction (SPE) using C18 cartridges.
- Advanced Analytics :
- LC-HRMS : Resolve degradation products (e.g., hydroxylated or dechlorinated derivatives) with ppm-level mass accuracy .
- Isotopic Labeling : Use ³⁶Cl-labeled compound to track environmental fate via scintillation counting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
